molecular formula C10H9IO2 B13409055 1-(3-Acetyl-5-iodophenyl)ethanone CAS No. 87533-53-7

1-(3-Acetyl-5-iodophenyl)ethanone

Cat. No.: B13409055
CAS No.: 87533-53-7
M. Wt: 288.08 g/mol
InChI Key: OPFGOFIVPAFQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Acetyl-5-iodophenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of acetophenone derivatives. For instance, the iodination of 3-acetylphenyl ethanone can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and iodination reactions can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various research applications .

Properties

CAS No.

87533-53-7

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

1-(3-acetyl-5-iodophenyl)ethanone

InChI

InChI=1S/C10H9IO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3

InChI Key

OPFGOFIVPAFQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.